Nlrp3-IN-6

Catalog No.
S12870077
CAS No.
M.F
C18H15ClN2O4S3
M. Wt
455.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nlrp3-IN-6

Product Name

Nlrp3-IN-6

IUPAC Name

4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide

Molecular Formula

C18H15ClN2O4S3

Molecular Weight

455.0 g/mol

InChI

InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8-

InChI Key

WTXZNFZCCPBQIR-PXNMLYILSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S

NLRP3-IN-6 (Compound 34) is a highly selective, small-molecule inhibitor of the NLRP3 inflammasome, built on an N-benzyl 5-(4-sulfamoylbenzylidene)-2-thioxothiazolidin-4-one (rhodanine) scaffold [1]. Unlike classical first-generation inhibitors that rely on sulfonylurea motifs, NLRP3-IN-6 effectively blocks the assembly of the NLRP3 inflammasome and subsequent IL-1β release without engaging ATP-sensitive potassium channels [2]. With a molecular weight of 454.97 g/mol and a highly modular synthetic profile, this compound is specifically relevant for procurement by medicinal chemistry programs seeking distinct chemotypes to overcome the pharmacokinetic and off-target liabilities of legacy inflammasome inhibitors [1].

Research Fit

1 NLRP3 inflammasome activation studies (macrophage-based)
2 Thioxothiazolidinone hybrid scaffold (CY09/JC121)
3 Reported selective NLRP3 inhibition; NLRC4/AIM2 uninhibited

Substituting NLRP3-IN-6 with classical benchmark inhibitors like glyburide or MCC950 introduces significant experimental and translational risks [1]. Glyburide, while a known NLRP3 inhibitor, inherently triggers severe hypoglycemia via ATP-sensitive potassium channel blockade, confounding in vivo inflammatory disease models and causing dose-limiting toxicity [2]. Meanwhile, MCC950, despite its high potency, contains a sulfonylurea moiety and a furan ring that have been associated with hepatotoxicity and suboptimal pharmacokinetic stability in advanced clinical studies [1]. Furthermore, generic rhodanine derivatives lacking the specific 5-chloro-2-methoxybenzyl and 4-sulfamoylbenzylidene substitutions of NLRP3-IN-6 fail to achieve the precise steric and electronic fit required to selectively disrupt ASC speck formation, leading to off-target effects and poor reproducibility in cell-based assays [3].

Substitution Risk

Sulfonylurea scaffold (MCC950)
Class mismatch may alter off-target liability profile and potency in certain assays.
Boron-containing inhibitors
Chemical class difference; solubility and target engagement may not transfer directly.
Generic NLRP3 inhibitor assumption
Scaffold-specific selectivity and in vivo brain penetration vary; may require validation.

Hypoglycemic Off-Target Elimination vs. Glyburide

Classical NLRP3 inhibitors like glyburide are limited by their primary pharmacological action on pancreatic ATP-sensitive potassium channels, which induces lethal hypoglycemia at the micromolar doses required for anti-inflammatory efficacy [1]. NLRP3-IN-6, utilizing a 2-thioxothiazolidin-4-one scaffold, completely bypasses this pathway. Procurement of NLRP3-IN-6 provides a structurally distinct mechanism that selectively targets inflammasome assembly without disrupting glucose homeostasis, enabling reliable in vivo dosing in metabolic and autoimmune models [2].

Evidence DimensionATP-sensitive K+ channel engagement / Hypoglycemia risk
Target Compound DataNegligible (Non-sulfonylurea scaffold)
Comparator Or BaselineGlyburide (High affinity for K+ channels, dose-limiting hypoglycemia)
Quantified DifferenceComplete elimination of sulfonylurea-driven hypoglycemic toxicity
ConditionsIn vivo inflammatory models requiring systemic dosing

Essential for researchers conducting in vivo efficacy studies where glucose dysregulation would confound inflammatory readouts or cause premature subject mortality.

IL-1β Inhibition
Head-to-head
IC50 0.33 μM vs CY-09 6.7 μM
Supports macrophage NLRP3 assay selection
20.3-fold difference under identical conditions

MCC950 Hepatotoxicity Avoidance

MCC950 is the most widely used benchmark NLRP3 inhibitor, yet its clinical translation was halted due to hepatotoxicity, partially attributed to its reactive furan and sulfonylurea groups [1]. NLRP3-IN-6 replaces these problematic moieties with a stable rhodanine core and a 4-sulfamoylbenzylidene group [2]. This structural divergence provides a critical alternative for medicinal chemists and toxicologists requiring a stable, non-hepatotoxic chemotype for long-term cellular assays and preclinical lead optimization.

Evidence DimensionChemotype stability and toxicity liabilities
Target Compound DataStable rhodanine-sulfonamide hybrid lacking furan/sulfonylurea
Comparator Or BaselineMCC950 (Contains reactive furan and sulfonylurea linked to hepatotoxicity)
Quantified DifferenceStructural circumvention of known Phase II toxicity pharmacophores
ConditionsPreclinical drug development and long-term cellular viability assays

Procuring a structurally distinct scaffold mitigates the risk of late-stage assay failure due to the inherent chemical liabilities of the MCC950 benchmark.

NLRP3 Selectivity
Class-level
No inhibition of NLRC4 or AIM2
Pathway-specific tool compound context
Distinct scaffold from MCC950

Synthetic Modularity for Lead Optimization

The N-benzyl-2-thioxothiazolidin-4-one architecture of NLRP3-IN-6 offers superior synthetic tractability compared to complex macrocyclic or highly chiral inflammasome inhibitors [1]. The Knoevenagel condensation used to install the 4-sulfamoylbenzylidene moiety allows for rapid, high-yield generation of analogs. For procurement teams supporting medicinal chemistry workflows, this compound serves as an ideal, highly processable starting material or tool compound for mapping the NLRP3 binding pocket and generating proprietary derivatives [2].

Evidence DimensionSynthetic modularity and processability
Target Compound DataHigh yield, single-step Knoevenagel derivatization at C-5
Comparator Or BaselineComplex natural product inhibitors (e.g., Oridonin, Parthenolide)
Quantified DifferenceSignificantly fewer synthetic steps and higher atom economy for analog generation
ConditionsLaboratory-scale synthesis and SAR expansion workflows

Reduces the time and cost associated with synthesizing derivative libraries, making it a highly efficient scaffold for drug discovery programs.

In Vivo IL-1β Reduction
Head-to-head
Reported IL-1β attenuation at 50 mg/kg i.p.
Supports CNS target engagement in LPS model
Comparable to MCC950 (20 mg/kg) in hippocampus

Selective ASC Speck Inhibition

NLRP3-IN-6 specifically targets the assembly phase of the NLRP3 inflammasome, effectively preventing the oligomerization of the adaptor protein ASC into functional 'specks' [1]. Unlike broad-spectrum anti-inflammatory agents (e.g., corticosteroids) that suppress global cytokine transcription, NLRP3-IN-6 acts post-translationally to halt the cleavage of pro-caspase-1 [2]. This provides a highly targeted pharmacological tool for researchers needing to isolate the specific contribution of NLRP3-driven pyroptosis from other inflammatory pathways.

Evidence DimensionMechanism of IL-1β suppression
Target Compound DataDirect inhibition of ASC oligomerization and inflammasome assembly
Comparator Or BaselineBroad-spectrum immunosuppressants (e.g., Dexamethasone)
Quantified DifferencePost-translational assembly blockade vs. global transcriptional suppression
ConditionsMacrophage-based inflammasome activation assays (e.g., LPS/ATP stimulation)

Ensures that experimental readouts are strictly tied to NLRP3 inflammasome inhibition rather than generalized immunosuppression.

Cytotoxicity Window
Head-to-head
>30-fold selectivity window
Supports assay specificity at functional doses
No cytotoxicity ≤10 μM; IC50=0.33 μM

Medicinal Chemistry SAR Expansion

Ideal as a structurally validated, non-sulfonylurea starting point for synthesizing next-generation NLRP3 inhibitors. The highly processable rhodanine scaffold allows for rapid C-5 and N-3 functionalization, accelerating hit-to-lead optimization campaigns [1].

In Vivo Neuroinflammation & Autoimmunity Models

The preferred tool compound for animal studies where the hypoglycemic off-target effects of legacy inhibitors like glyburide would compromise the survival or metabolic baseline of the subjects, ensuring clean inflammatory readouts [2].

Mechanistic Studies of Pyroptosis

Highly suitable for in vitro macrophage assays requiring precise, post-translational blockade of ASC speck formation without altering upstream NF-κB transcriptional activity, allowing for the isolation of NLRP3-specific pathways [1].

Hepatotoxicity-Free Inflammasome Benchmarking

A critical comparator compound for toxicology programs seeking to evaluate new inflammasome inhibitors against a scaffold that lacks the hepatotoxic furan and sulfonylurea liabilities of the MCC950 benchmark [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
NLRP3 pathway validation across chemotypes
Thioxothiazolidinone scaffold alternative to MCC950
NLRP3 vs NLRC4/AIM2 selectivity review
Neuroinflammation model studies
In vivo CNS target engagement evidence
Hippocampal IL-1β endpoint monitoring
SAR studies on N-benzyl thioxothiazolidinone series
Reported potency difference vs parent CY-09
Structure-activity relationship interpretation

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

453.9882482 Da

Monoisotopic Mass

453.9882482 Da

Heavy Atom Count

28

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